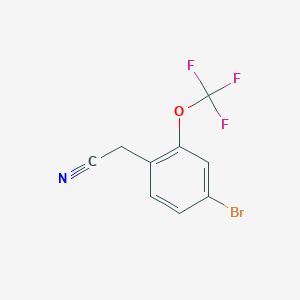
4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle
Vue d'ensemble
Description
“4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle” is a chemical compound with the molecular formula C9H5BrF3NO . It is used as a pharmaceutical intermediate . The CAS number for this compound is 1427502-10-0.
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle” consists of a bromine atom (Br), a trifluoromethoxy group (CF3O), and a nitrile group (CN) attached to a phenyl ring . The exact structure can be found in databases like PubChem .Applications De Recherche Scientifique
Electrochemical Oxidation
Research by Kádár et al. (2001) explored the electrochemical oxidation of bromoanilines, which shares a structural similarity with 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, in acetonitrile solution. The study found that the electrochemical oxidation process follows the Bacon–Adams mechanism, indicating potential applications in synthesizing oxidized brominated compounds and investigating electrochemical behaviors of related compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).
Derivatization for HPLC Analysis
Ingalls et al. (1984) described the use of a similar compound, 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, for derivatizing carboxylic acids to enhance their detection in high-performance liquid chromatography (HPLC). This technique could potentially be adapted for compounds like 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile to improve analytical methodologies (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Electrocatalytic Applications
A study by Wong et al. (1998) on the electrocatalytic reduction of CO2 in the presence of weak Brönsted acids in acetonitrile highlights the potential of using 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in catalysis. The compound's structural features might interact with weak acids, facilitating CO2 reduction processes (Wong, Chung, & Lau, 1998).
Photolysis and Photochemistry
Johnen et al. (1992) investigated the photolysis of brominated compounds in acetonitrile, revealing insights into the photodecomposition pathways and the formation of various photoproducts. This suggests possible applications of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in studying photochemical reactions and developing light-sensitive materials (Johnen, Schnabel, Kobayashi, & Fouassier, 1992).
Organic Synthesis
Marrec et al. (2010) demonstrated the nucleophilic substitution of the trifluoromethoxy group from an activated aromatic ring, leading to the formation of aliphatic trifluoromethyl ethers. This process could be relevant for reactions involving 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, offering pathways for synthesizing novel organic compounds (Marrec, Billard, Vors, Pazenok, & Langlois, 2010).
Propriétés
IUPAC Name |
2-[4-bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDJBEBMDQIREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle | |
CAS RN |
1427502-10-0 | |
| Record name | 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



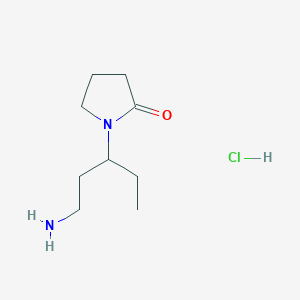
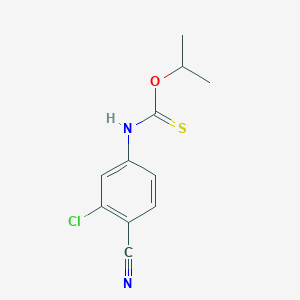
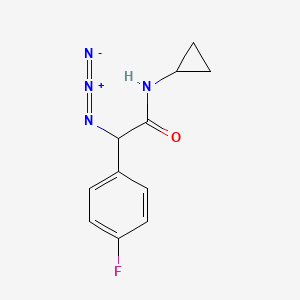
![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)
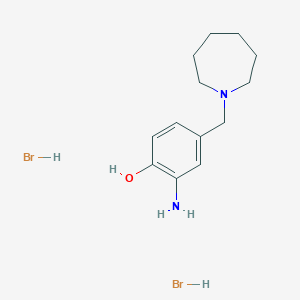
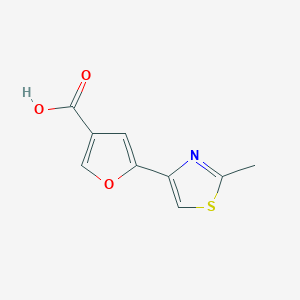
![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)
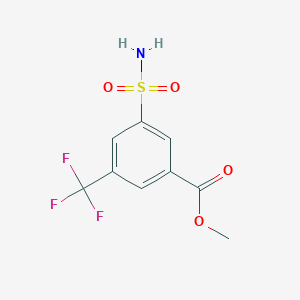
![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)

![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)

